Orthogonal Protection Strategy: Aminomethyl vs. tert-Butyl Ester Reactivity
This compound uniquely presents both a free primary amine and a tert-butyl-protected carboxylic acid on the same scaffold, enabling sequential, orthogonal deprotection and functionalization strategies . In contrast, the direct analog 2-(3-(aminomethyl)phenyl)acetic acid (CAS 113520-43-7) bears a free carboxylic acid, which will react non-selectively with any amine-reactive electrophile introduced, thus severely limiting its utility as a versatile synthetic building block .
| Evidence Dimension | Protection Orthogonality |
|---|---|
| Target Compound Data | Two functional groups: Free primary amine (-CH2NH2) and tert-butyl protected carboxylic acid (ester) |
| Comparator Or Baseline | 2-(3-(Aminomethyl)phenyl)acetic acid (CAS 113520-43-7): Free primary amine and free carboxylic acid (-COOH) |
| Quantified Difference | Target possesses orthogonal protection; comparator lacks carboxylic acid protection, leading to cross-reactivity. |
| Conditions | Comparison of molecular structure and functional group protection states. |
Why This Matters
Procurement of the tert-butyl ester form is essential for multi-step syntheses requiring selective amine derivatization prior to carboxylic acid liberation, thereby avoiding complex protection/deprotection sequences and reducing synthetic step count.
